(2,2-Dichloro-1-((methoxycarbonyl)amino)vinyl)triphenylphosphonium iodide
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Overview
Description
(2,2-Dichloro-1-((methoxycarbonyl)amino)vinyl)triphenylphosphonium iodide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triphenylphosphonium group, a vinyl group substituted with dichloro and methoxycarbonylamino groups, and an iodide counterion. Its molecular formula is C22H19Cl2INO2P, and it is known for its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1-((methoxycarbonyl)amino)vinyl)triphenylphosphonium iodide typically involves a multi-step process:
Formation of the Vinyl Triphenylphosphonium Intermediate: This step involves the reaction of triphenylphosphine with a suitable vinyl halide under basic conditions to form the vinyl triphenylphosphonium salt.
Introduction of the Dichloro and Methoxycarbonylamino Groups: The intermediate is then reacted with dichloromethane and a methoxycarbonylamine derivative under controlled conditions to introduce the dichloro and methoxycarbonylamino groups.
Iodide Exchange: Finally, the chloride counterion is exchanged with iodide using an iodide salt in a metathesis reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichloro-1-((methoxycarbonyl)amino)vinyl)triphenylphosphonium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The vinyl group can undergo oxidation or reduction under appropriate conditions, leading to different products.
Addition Reactions: The vinyl group can also participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphonium salts, while oxidation can lead to the formation of epoxides or carbonyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (2,2-Dichloro-1-((methoxycarbonyl)amino)vinyl)triphenylphosphonium iodide is used as a reagent in organic synthesis. Its unique structure allows it to act as a versatile intermediate in the preparation of complex molecules.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of phosphonium salts on cellular processes. Its ability to interact with biological membranes makes it a useful tool in the development of new drugs and therapeutic agents.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2,2-Dichloro-1-((methoxycarbonyl)amino)vinyl)triphenylphosphonium iodide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group can facilitate the compound’s entry into cells, where it can exert its effects on specific pathways. The dichloro and methoxycarbonylamino groups can modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dichloro-1-((methoxycarbonyl)amino)vinyl)triphenylphosphonium chloride
- (2,2-Dichloro-1-((methoxycarbonyl)amino)vinyl)triphenylphosphonium bromide
Uniqueness
Compared to its chloride and bromide analogs, (2,2-Dichloro-1-((methoxycarbonyl)amino)vinyl)triphenylphosphonium iodide may exhibit different reactivity and solubility properties due to the presence of the iodide ion. This can influence its behavior in chemical reactions and its applications in research and industry.
Biological Activity
(2,2-Dichloro-1-((methoxycarbonyl)amino)vinyl)triphenylphosphonium iodide is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores its biological activity based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a triphenylphosphonium moiety, which is known for its ability to penetrate biological membranes. The presence of dichloro and methoxycarbonyl groups enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triphenylphosphonium derivatives have shown effectiveness against various pathogens including bacteria and fungi.
Table 1: Antimicrobial Efficacy of Related Compounds
Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Triphenylphosphonium chloride | Staphylococcus aureus, Escherichia coli | 50 µg/mL |
Methoxymethyltriphenylphosphonium chloride | Rhizoctonia solani | 20 µg/mL |
This compound | Not directly tested but hypothesized effective | TBD |
Cytotoxic Activity
Research has demonstrated that triphenylphosphonium compounds can induce cytotoxic effects in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Study: Cytotoxic Effects on Cancer Cells
A study investigated the effects of a related compound on human cancer cell lines. The results indicated that treatment with the compound at concentrations of 50 µg/mL and 100 µg/mL resulted in significant cell death, attributed to increased ROS production.
The biological activity of this compound is believed to involve:
- Membrane Disruption : The triphenylphosphonium group facilitates penetration into cellular membranes.
- Oxidative Stress Induction : Increased production of ROS leads to cellular damage.
- Inhibition of Cellular Processes : Potential interference with metabolic pathways in target organisms.
Research Findings
Several studies have provided insights into the biological effects of related compounds:
- Antimicrobial Studies : Triphenylphosphonium derivatives were tested against a range of bacteria and fungi, showing promising results in inhibiting growth.
- Cytotoxicity Assays : In vitro studies demonstrated that these compounds can effectively reduce viability in cancer cell lines through mechanisms involving oxidative stress.
Properties
IUPAC Name |
[2,2-dichloro-1-(methoxycarbonylamino)ethenyl]-triphenylphosphanium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2NO2P.HI/c1-27-22(26)25-21(20(23)24)28(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYRIBMJSQKIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=C(Cl)Cl)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2INO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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